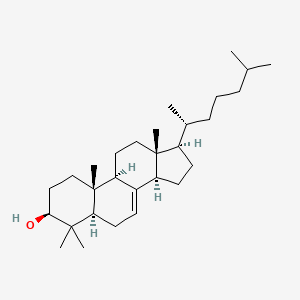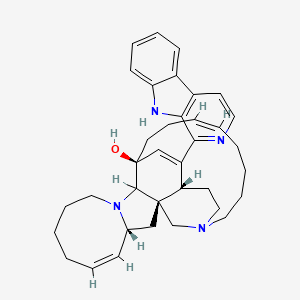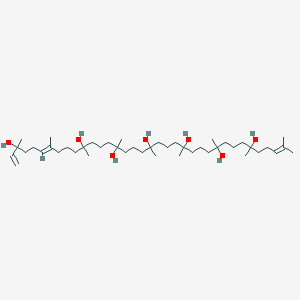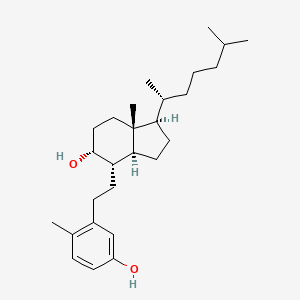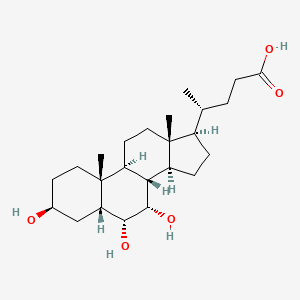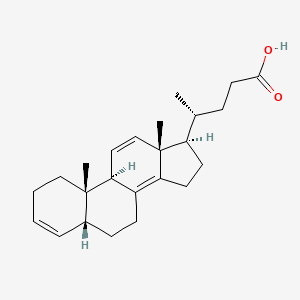
5-(1,2-Dihydroxyethyl)-4-hydroxyoxolane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,2-dihydroxyethyl)-4-hydroxyoxolane-2,3-dione is a gamma-lactone.
Scientific Research Applications
1. Polymer Science and Micelle Formation
Research by Pounder et al. (2011) explores the ring-opening polymerization of compounds structurally similar to 5-(1,2-Dihydroxyethyl)-4-hydroxyoxolane-2,3-dione, showing their use in creating amphiphilic block copolymer micelles. These micelles have potential applications in drug delivery and nanotechnology due to their increased sizes and stability (Pounder, Willcock, Ieong, O’Reilly, & Dove, 2011).
2. Synthesis of Biologically Active Substances
Gein and Pastukhova (2020) describe the synthesis of compounds related to this compound, highlighting their potential in creating biologically active substances. These substances demonstrate diverse activities, including anti-inflammatory and antimicrobial properties (Gein & Pastukhova, 2020).
3. Chemical Reaction Studies and Synthesis
Research by Brown, Browne, and Eastwood (1983) involves studying the rearrangement reactions of acyloxycarbenes to 1,2-diones, a process relevant to compounds like this compound. This research is significant for understanding reaction mechanisms in organic chemistry (Brown, Browne, & Eastwood, 1983).
4. Development of Functional Polymers
Zhang et al. (2012) have synthesized polyesters using ring-opening polymerization of a compound structurally similar to this compound. These polyesters, functionalized through thiol-yne chemistry, demonstrate potential in biomedical applications like gene delivery and cell penetration (Zhang, Yin, Xu, Tong, Lu, Ren, & Cheng, 2012).
properties
Molecular Formula |
C6H8O6 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
5-(1,2-dihydroxyethyl)-4-hydroxyoxolane-2,3-dione |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-3,5,7-9H,1H2 |
InChI Key |
KRGQEOSDQHTZMX-UHFFFAOYSA-N |
SMILES |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
Canonical SMILES |
C(C(C1C(C(=O)C(=O)O1)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



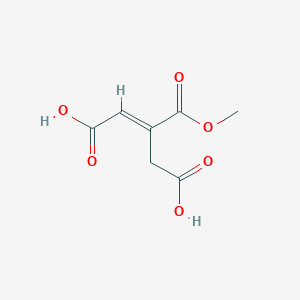
![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)

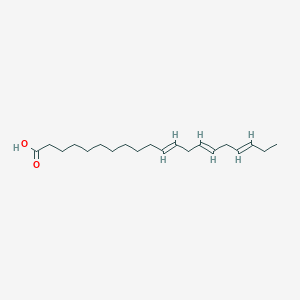

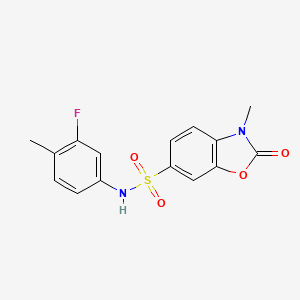
![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)
